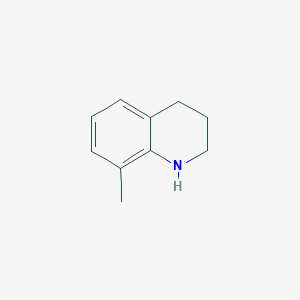

8-Methyl-1,2,3,4-tetrahydroquinoline

Descripción general

Descripción

8-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C10H13N. It belongs to the class of tetrahydroquinolines, which are partially hydrogenated derivatives of quinoline. This compound is characterized by a quinoline core structure with a methyl group attached at the 8th position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the hydrogenation of 8-methylquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas can yield this compound . Another method involves the cyclization of appropriate precursors, such as the reaction of aniline with α,β-unsaturated aldehydes, followed by reduction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .

Análisis De Reacciones Químicas

Oxidation Reactions

8-Methyl-1,2,3,4-tetrahydroquinoline can undergo oxidation to form various quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reactions

The compound can also participate in reduction reactions that convert it into dihydroquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution Reactions

Due to the presence of nitrogen in its structure, nucleophilic substitution reactions are possible. The methyl group at position 8 can be substituted under appropriate conditions, leading to the formation of various derivatives.

Table 2: Types of Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion to quinoline derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Formation of dihydroquinolines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Nucleophilic substitutions involving the methyl group | Sodium methoxide, potassium tert-butoxide |

Electroorganic Reactions

Recent advancements have identified new electroorganic reaction pathways for this compound. These include:

-

C–N Dehydrodimerization : This process involves the electrochemical oxidation of the compound to yield a dehydrodimer structure. The mechanism includes the formation of radical cations and subsequent tautomerization leading to stable products .

Table 3: Electroorganic Reaction Pathways

| Reaction Type | Mechanism Description | Reference |

|---|---|---|

| C–N Dehydrodimerization | Electrochemical oxidation leading to dimer formation |

Table 4: Biological Activities

| Activity Type | Description |

|---|---|

| Neuroprotective Effects | Interaction with dopaminergic pathways |

| Antiproliferative Activity | Activity against cancer cell lines |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

8-Methyl-1,2,3,4-tetrahydroquinoline and its derivatives have shown promising biological activities that make them candidates for drug development. The following sections detail the specific applications and findings related to this compound.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can effectively combat various pathogenic bacteria and fungi. These compounds are being explored as potential alternatives to traditional antibiotics, especially in light of rising antibiotic resistance .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of this compound. Some studies suggest that this compound may help mitigate the effects of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to inhibit certain enzymes involved in neuroinflammation has been a focal point of research .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. This property is attributed to its ability to modulate signaling pathways associated with cell growth and survival .

Cardiovascular Benefits

Tetrahydroquinoline derivatives have been investigated for their potential benefits in cardiovascular health. Some compounds in this class are being studied for their ability to lower blood pressure and improve lipid profiles, making them candidates for treating conditions like hypertension and hyperlipidemia .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

Pictet–Spengler Reaction

One of the most common synthetic routes involves the Pictet–Spengler reaction, where an amino alcohol reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroquinoline structure. This method allows for the introduction of various substituents at different positions on the ring .

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis techniques that enhance yield and reduce reaction times. This method has been successfully applied to create diverse tetrahydroquinoline derivatives with varying functional groups .

Case Studies and Research Findings

Several studies illustrate the applications and efficacy of this compound:

Mecanismo De Acción

The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the formation of the CDK5/p25 complex, which is involved in the hyperphosphorylation of tau protein. This inhibition is relevant in the context of neurodegenerative diseases such as Alzheimer’s disease . Additionally, the compound’s structural features allow it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydroquinoline: A closely related compound with similar structural features but without the methyl group at the 8th position.

8-Methylquinoline: The fully aromatic analog of 8-Methyl-1,2,3,4-tetrahydroquinoline.

1,2,3,4-Tetrahydroisoquinoline: Another related compound with a different ring structure but similar hydrogenation state.

Uniqueness: this compound is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound for various applications .

Actividad Biológica

8-Methyl-1,2,3,4-tetrahydroquinoline is a compound that belongs to the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of this compound consists of a quinoline ring with a methyl group at the 8-position. This structural feature is significant as it influences the compound's pharmacological properties. Various synthetic methods have been developed to produce this compound efficiently. Recent advancements in synthetic chemistry have focused on optimizing yields and enhancing the selectivity of reactions involving tetrahydroquinolines .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Compounds in the tetrahydroquinoline class have shown promising results against various pathogens. For example, derivatives have been tested for their efficacy against fungi and bacteria .

- Anticancer Properties : Research indicates that tetrahydroquinoline derivatives possess significant anticancer activity. Studies have demonstrated that certain modifications to the tetrahydroquinoline structure can enhance cytotoxicity towards cancer cells while minimizing toxicity to normal cells .

- Neuroprotective Effects : Some studies suggest that this compound may act as a neuroprotective agent. Its potential in treating neurodegenerative diseases has been explored due to its ability to chelate metals and modulate oxidative stress pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Activity : A study reported that derivatives of 8-hydroxyquinoline showed significant antiviral effects against various viruses. The antiviral activity was positively correlated with lipophilicity and electron-withdrawing properties of substituents on the anilide ring .

- Anticancer Activity : A recent investigation into tetrahydroquinoline derivatives highlighted their potential as anticancer agents. The study found that specific substitutions on the quinoline ring could lead to enhanced activity against cancer cell lines .

- Neuroprotective Studies : Research focusing on neuroprotection indicated that this compound could inhibit neurodegeneration by chelating iron and reducing oxidative stress in neuronal cells .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Metal Chelation : The ability to chelate transition metals may play a crucial role in its neuroprotective properties.

- Modulation of Enzymatic Activity : Some tetrahydroquinolines act as inhibitors of specific enzymes involved in cancer progression or microbial resistance.

- Antioxidant Activity : The compound may exert protective effects against oxidative damage by scavenging free radicals.

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Propiedades

IUPAC Name |

8-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2,4-5,11H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIPMCFBCZKCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378923 | |

| Record name | 8-methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52601-70-4 | |

| Record name | 8-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52601-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methyl-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the key finding regarding the oxidative dimerization of 8-methyl-1,2,3,4-tetrahydroquinoline in this study?

A1: The research utilized a novel mass spectrometry method involving microdroplet fusion to investigate the oxidative dimerization of this compound. The key finding was the successful identification of a radical cation as the critical intermediate in this reaction. [] This provides valuable insight into the reaction mechanism and could lead to more controlled and efficient synthetic strategies for this and similar reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.